molecular formula C9H8N2O3 B2924188 3,6-dihydroxy-2-methylquinazolin-4(3H)-one CAS No. 1322604-74-9

3,6-dihydroxy-2-methylquinazolin-4(3H)-one

Cat. No. B2924188
CAS RN: 1322604-74-9
M. Wt: 192.174
InChI Key: KJHNGGVFROMDRF-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one (DHQ) is a heterocyclic compound that has been studied extensively in the scientific community. DHQ has a wide range of applications, from being used as a precursor for other compounds, to having potential medicinal applications.

Scientific Research Applications

Antioxidant Properties

The compound exhibits significant antioxidant properties, which are crucial in scavenging free radicals that can cause oxidative stress leading to cellular damage. Studies have shown that derivatives of this compound can effectively scavenge various radicals like ABTS˙+, DPPH, and galvinoxyl radicals . This property is particularly valuable in the development of new antioxidants that can be used to protect against oxidative stress-related diseases.

Pharmaceutical Applications

Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. The compound has potential medicinal properties and is being explored for its use in various therapeutic areas. It could be a candidate for developing new drugs with antitumor, antibacterial, antifungal, and antihypertensive effects .

Biological Activity

The structure of quinazolinones is associated with a wide range of biological activities. This particular compound, with its hydroxyl and methyl groups, may interact with biological targets in unique ways, leading to potential applications in drug discovery and development .

Catalysis in Organic Synthesis

In the field of green chemistry, the compound has been used as a catalyst for the synthesis of other quinazolinone derivatives. Its role in facilitating reactions under mild conditions makes it an asset in the synthesis of complex molecules .

Analytical Chemistry

As a reference standard, this compound can be used in analytical chemistry to help identify and quantify the presence of similar compounds in various samples. Its well-defined structure and properties make it an ideal standard for comparison in chromatographic or spectroscopic analyses .

properties

IUPAC Name

3,6-dihydroxy-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHNGGVFROMDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dihydroxy-2-methylquinazolin-4(3H)-one

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